

ENMD-2076 Preclinical Toxicity Profile: A Technical Resource

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the preclinical toxicity profile of ENMD-2076 in animal models. The information is presented in a question-and-answer format to directly address potential issues and guide troubleshooting during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with ENMD-2076 in animal models?

A1: Based on preclinical studies, the most frequently reported toxicities associated with ENMD-2076 administration in animal models include gastrointestinal issues, bone marrow suppression, and liver function abnormalities.^[1] In 28-day continuous oral dosing studies, gastrointestinal toxicities were noted in both rats and dogs.^[1]

Q2: Were there any species-specific toxicities reported for ENMD-2076?

A2: Yes, some toxicities appeared to be specific to the animal model studied. In rats, in addition to the common toxicities, researchers observed dental discoloration and breakage, as well as abnormalities of the femoral growth plate.^[1] The femoral growth plate changes are thought to be related to the anti-angiogenic properties of ENMD-2076.^[1]

Q3: What is the No-Observed-Adverse-Effect-Level (NOAEL) for ENMD-2076 in preclinical studies?

A3: In a 26-week oral toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established at 12 mg/kg/day. At higher doses of 24 mg/kg/day and above, central nervous system (CNS) clinical signs such as decreased activity and uncoordinated gait were observed.

Q4: Has ENMD-2076 shown any cardiovascular or respiratory toxicity in animal models?

A4: Preclinical studies in telemeterized dogs did not reveal any cardiovascular or respiratory system safety signals, suggesting a low risk of these specific toxicities.^[1]

Q5: What doses of ENMD-2076 have been tolerated in mouse xenograft studies?

A5: In mouse xenograft models, daily oral doses of 100 mg/kg and 200 mg/kg have been shown to be well-tolerated without obvious signs of toxicity, such as weight loss or morbidity. However, a higher dose of 400 mg/kg/day (administered as 200 mg/kg twice daily) resulted in weight loss and mortality.

Troubleshooting Guide

Observed Issue in Experiments	Potential Cause Related to ENMD-2076	Recommended Actions & Considerations
Unexpected animal morbidity or significant weight loss.	The administered dose of ENMD-2076 may be exceeding the maximum tolerated dose (MTD) in the specific animal model and strain.	<ul style="list-style-type: none">- Review the dosing regimen. In mice, daily doses of 100-200 mg/kg are generally well-tolerated in xenograft models, while 400 mg/kg/day has been associated with mortality.- Monitor animals daily for clinical signs of toxicity.- Consider a dose de-escalation study to establish the MTD in your specific experimental setup.
Diarrhea, vomiting, or other signs of gastrointestinal distress.	Gastrointestinal toxicities have been reported in both rats and dogs following 28-day continuous oral dosing with ENMD-2076. [1]	<ul style="list-style-type: none">- Ensure proper hydration and nutrition for the animals.- Record the severity and frequency of GI symptoms.- Consider incorporating supportive care measures as advised by veterinary staff.- If severe, a dose reduction or temporary interruption of treatment may be necessary.
Abnormalities in liver function tests (e.g., elevated ALT, AST).	Liver function test abnormalities were observed in rats during 28-day toxicity studies. [1]	<ul style="list-style-type: none">- If feasible within the study protocol, conduct baseline and periodic liver function tests.- At the terminal endpoint, collect liver tissue for histopathological analysis to assess for any drug-induced liver injury.
Decreased white blood cell counts, particularly neutrophils.	Bone marrow suppression is a known toxicity of ENMD-2076 in rats. [1]	<ul style="list-style-type: none">- Perform complete blood counts (CBCs) at baseline and at selected time points during

		the study to monitor for myelosuppression. - Be aware of the potential for increased susceptibility to infections in treated animals.
Changes in gait, coordination, or activity levels.	Central nervous system (CNS) effects, including uncoordinated gait and decreased activity, were seen in rats at doses of 24 mg/kg/day and higher in a 26-week study.	- Carefully observe and document any behavioral changes in the animals. - These findings may indicate that the current dose is exceeding the NOAEL for CNS effects.

Quantitative Toxicity Data

Table 1: Summary of Key Toxicological Findings for ENMD-2076 in Animal Models

Animal Model	Study Duration	Dose Levels and Key Findings	Reference
Rat	28-Day	- Gastrointestinal toxicities observed.- Liver function test abnormalities noted.- Bone marrow suppression identified.	[1]
Rat	26-Week	- NOAEL: 12 mg/kg/day.- At ≥ 24 mg/kg/day: Decreased activity and uncoordinated gait (CNS effects).- Mortality observed at 48 mg/kg/day.	
Dog	28-Day	- Gastrointestinal toxicities observed.- No cardiovascular or respiratory safety signals detected in telemeterized studies.	[1]
Mouse	Xenograft Studies	- 100 mg/kg/day and 200 mg/kg/day: Well-tolerated.- 400 mg/kg/day (200 mg/kg BID): Associated with weight loss and mortality.	

Experimental Protocols

1. Mouse Xenograft Efficacy and Tolerability Study

- Animal Model: Athymic nude mice.

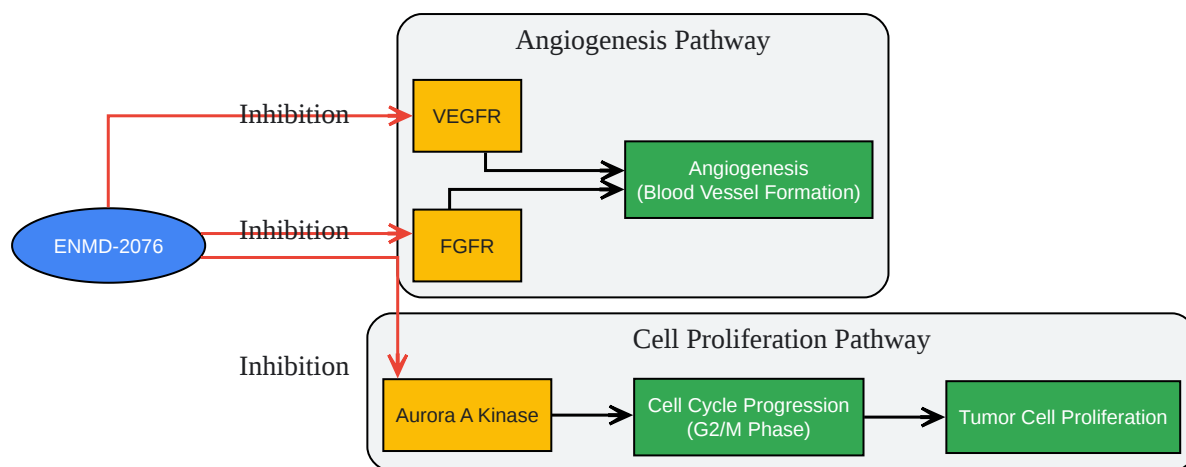
- Tumor Implantation: Subcutaneous injection of cancer cells (e.g., HT-29 colorectal cancer cells) into the flank.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³).
- Dosing:
 - Vehicle control (e.g., sterile water) administered orally by gavage daily.
 - ENMD-2076 administered orally by gavage daily at doses of 100 mg/kg and 200 mg/kg.
- Monitoring:
 - Tumor measurements performed twice weekly using calipers.
 - Animal body weight recorded twice weekly.
 - Daily monitoring for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
- Duration: Typically 28 days or until a predetermined endpoint is reached.

2. General Protocol for 28-Day Repeat-Dose Toxicology Study (Rat/Dog)

- Animal Model: Sprague-Dawley rats or Beagle dogs.
- Dosing: Daily oral administration of ENMD-2076 at multiple dose levels (e.g., low, mid, high) and a vehicle control group.
- In-life Observations:
 - Daily clinical observations for signs of toxicity.
 - Detailed physical examinations performed weekly.
 - Body weight and food consumption measured weekly.
- Clinical Pathology:

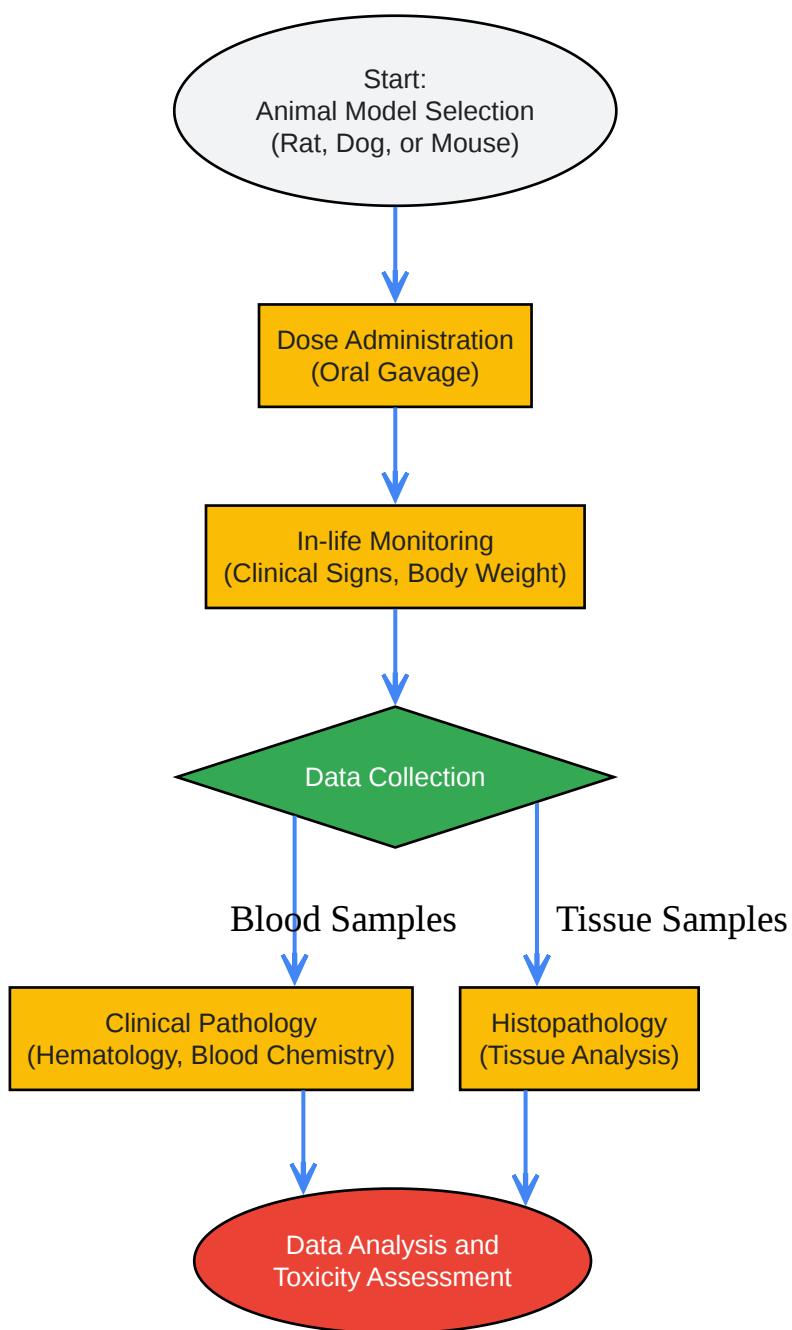
- Hematology and clinical chemistry panels evaluated at baseline and at the end of the study.
- Terminal Procedures:
 - Gross necropsy of all animals.
 - Organ weights recorded.
 - Histopathological examination of a comprehensive list of tissues.
- Toxicokinetics: Blood samples collected at various time points to determine pharmacokinetic parameters (Cmax, AUC).

Visualizations



[Click to download full resolution via product page](#)

Caption: Dual inhibitory action of ENMD-2076 on angiogenesis and cell proliferation pathways.



[Click to download full resolution via product page](#)

Caption: General workflow for a preclinical toxicology study of ENMD-2076.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ENMD-2076 Preclinical Toxicity Profile: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139454#enmd-2076-toxicity-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com